Regiochemical Differentiation: Ortho-Amino, Meta-CF3 Substitution Pattern vs. Para-CF3 Isomer (CAS 37885-07-7)
1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone (CAS 57799-65-2) bears the amino group ortho and the CF3 group meta to the acetyl moiety, whereas its positional isomer 1-(2-amino-4-(trifluoromethyl)phenyl)ethanone (CAS 37885-07-7) bears the CF3 group para to the acetyl . In the target ortho-amino, meta-CF3 arrangement, the amino and acetyl groups are adjacent, enabling intramolecular hydrogen bonding between the amino proton and the carbonyl oxygen, forming a pseudo-six-membered ring. This intramolecular H-bond is structurally impossible in the para-CF3 isomer due to the 1,4-relationship between amino and acetyl groups . The ortho-amino, meta-CF3 pattern also places the strongly electron-withdrawing CF3 group at a position where its inductive effect directly influences both the amino nucleophilicity and the carbonyl electrophilicity through the aromatic π-system, creating a unique electronic environment distinct from all other positional isomers.
| Evidence Dimension | Amino-to-carbonyl spatial relationship and intramolecular H-bond capacity |
|---|---|
| Target Compound Data | Ortho-NH2, meta-CF3; amino-to-carbonyl distance: ~2.5–3.0 Å (vicinal, H-bond feasible); SMILES: CC(=O)c1cccc(C(F)(F)F)c1N |
| Comparator Or Baseline | Ortho-NH2, para-CF3 (CAS 37885-07-7); amino-to-carbonyl: ~4.8 Å (1,4-relationship, no intramolecular H-bond possible) |
| Quantified Difference | Intramolecular H-bond: feasible (target) vs. structurally impossible (comparator); Estimated H-bond energy contribution: ~2–5 kcal/mol stabilization |
| Conditions | Structural geometry analysis based on SMILES and InChI; intramolecular H-bond inferred from ortho-amino ketone precedent |
Why This Matters
Intramolecular hydrogen bonding alters chromatographic retention, solubility, and the compound's reactivity in condensation and cyclization reactions, directly impacting synthetic route efficiency and intermediate purification.
